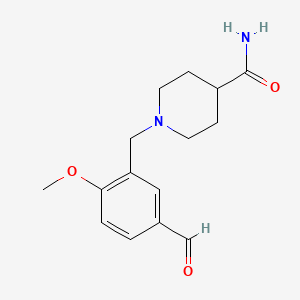

1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide

Description

Background and Significance

1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide occupies a prominent position within contemporary medicinal chemistry research due to its structural relationship to numerous biologically active compounds. The compound features a piperidine ring system, which constitutes one of the most prevalent heterocyclic frameworks in pharmaceutical compounds, combined with a carboxamide functional group that provides essential hydrogen bonding capabilities for molecular recognition processes. The presence of the 5-formyl-2-methoxybenzyl substituent introduces additional pharmacophoric elements that enhance the compound's potential for biological activity through multiple interaction mechanisms.

The significance of this compound stems from the established pharmacological importance of piperidine-4-carboxamide derivatives across diverse therapeutic areas. Research has demonstrated that modifications to the piperidine nitrogen atom, such as the benzyl substitution present in this compound, can dramatically influence biological activity and selectivity profiles. The formyl group at the 5-position of the benzyl ring provides an electrophilic site for potential chemical modifications, while the methoxy group at the 2-position contributes to the overall electronic properties and lipophilicity of the molecule.

Contemporary pharmaceutical research has increasingly focused on piperidine-based scaffolds due to their exceptional structural versatility and favorable pharmacokinetic properties. The carboxamide functionality present in this compound serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets while maintaining appropriate water solubility characteristics. The unique substitution pattern of this compound distinguishes it from simpler piperidine-4-carboxamide derivatives and suggests potential for novel biological activities not observed in less complex analogs.

Historical Context of Piperidine-4-carboxamide Derivatives

The development of piperidine-4-carboxamide derivatives as pharmaceutical compounds traces its origins to the fundamental discovery and characterization of piperidine itself. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained the compound through the treatment of piperine with nitric acid. This early work established the foundation for understanding the chemical properties and synthetic accessibility of the piperidine ring system, which would later become crucial for the development of numerous pharmaceutical compounds.

The evolution of piperidine-4-carboxamide derivatives gained significant momentum during the latter half of the twentieth century as researchers began to recognize the exceptional biological potential of these compounds. Early investigations revealed that substitutions at the piperidine nitrogen atom could dramatically alter the pharmacological profiles of these molecules, leading to the systematic exploration of various substituent effects. The development of structure-activity relationship principles for piperidine-4-carboxamide derivatives provided crucial insights into the molecular determinants of biological activity and selectivity.

Significant advances in the field occurred with the discovery of piperidine-4-carboxamide compounds exhibiting high affinity for sigma receptors. Research demonstrated that specific modifications to the carboxamide nitrogen atom could yield compounds with exceptional sigma-1 receptor affinity, with some derivatives achieving binding constants in the nanomolar range. These findings established piperidine-4-carboxamide derivatives as important pharmacological tools and potential therapeutic agents for neurological and psychiatric disorders.

The discovery of piperidine-4-carboxamide C-C chemokine receptor type 5 antagonists marked another crucial milestone in the historical development of this compound class. The identification of compounds such as TAK-220, featuring a piperidine-4-carboxamide core structure, demonstrated the potential for these molecules to serve as antiviral agents through their ability to block human immunodeficiency virus entry into cells. This research highlighted the importance of metabolic stability considerations in the design of piperidine-4-carboxamide derivatives and led to the incorporation of polar substituents to improve pharmacokinetic properties.

Recent computational studies have expanded the understanding of piperidine-4-carboxamide derivatives through in silico prediction methods that can identify potential biological targets and activity spectra before synthesis. These advances have accelerated the discovery process for new piperidine-4-carboxamide compounds and provided valuable insights into the molecular mechanisms underlying their biological activities.

Research Objectives

The primary research objectives surrounding this compound encompass multiple interconnected areas of scientific investigation aimed at fully characterizing this compound's potential applications and mechanisms of action. The fundamental objective involves comprehensive structural characterization of the compound, including detailed analysis of its molecular geometry, electronic properties, and conformational preferences under various conditions. This structural foundation provides essential information for understanding the compound's chemical reactivity and potential biological interactions.

A critical research objective focuses on elucidating the synthetic pathways for efficient preparation of this compound and related analogs. Contemporary synthetic methodologies for piperidine derivatives have advanced significantly, incorporating innovative cyclization strategies, radical-mediated transformations, and cascade reactions that enable access to complex molecular architectures. Understanding optimal synthetic approaches for this specific compound will facilitate future research efforts and enable the preparation of structural analogs for biological evaluation.

Biological activity profiling represents another fundamental research objective, encompassing both experimental and computational approaches to identify potential therapeutic targets and mechanisms of action. In silico prediction methods have demonstrated exceptional utility for piperidine derivatives, providing insights into potential interactions with enzymes, receptors, transport systems, and ion channels. These computational studies serve as valuable guides for experimental investigations and help prioritize the most promising research directions.

The investigation of structure-activity relationships constitutes a crucial research objective that builds upon the established knowledge base for piperidine-4-carboxamide derivatives. Systematic modification of the 5-formyl-2-methoxybenzyl substituent and evaluation of resulting biological activities will provide insights into the molecular determinants of pharmacological activity. This research approach enables the optimization of compound properties for specific therapeutic applications and guides the design of improved analogs.

Table 1: Molecular Properties of this compound

Advanced analytical characterization represents an additional research objective, encompassing spectroscopic, chromatographic, and crystallographic studies to establish comprehensive physical and chemical property profiles. These investigations provide essential data for pharmaceutical development considerations and enable comparison with related compounds in the literature. The integration of multiple analytical techniques ensures accurate characterization and supports subsequent biological evaluation efforts.

Properties

IUPAC Name |

1-[(5-formyl-2-methoxyphenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-20-14-3-2-11(10-18)8-13(14)9-17-6-4-12(5-7-17)15(16)19/h2-3,8,10,12H,4-7,9H2,1H3,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGXDLDWCRAVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-formyl-2-methoxybenzyl chloride with piperidine-4-carboxamide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can also incorporate automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 1-(5-carboxy-2-methoxybenzyl)piperidine-4-carboxamide, while reduction yields 1-(5-hydroxymethyl-2-methoxybenzyl)piperidine-4-carboxamide.

Scientific Research Applications

1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity to certain receptors, thereby modulating their function .

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of structurally related compounds, emphasizing substituent effects, biological activity, and physicochemical properties.

Structural Variations and Electronic Effects

Key Observations :

- Electron-withdrawing groups (e.g., formyl, nitro, trifluoromethyl) enhance electrophilicity and may improve binding to polar enzyme pockets.

- Alkyl chains () modulate lipophilicity, impacting membrane permeability and bioavailability.

Key Trends :

- Fluorophenyl and alkyl chains () correlate with ion channel modulation , likely due to enhanced hydrophobic interactions.

- Nitro groups () improve antifungal activity but reduce solubility.

- Thiophene and benzimidazole () may enhance antifungal specificity through sulfur-mediated interactions.

Key Insights :

- Electron-deficient substituents (e.g., trifluoromethyl, nitro) often necessitate controlled reaction conditions (e.g., argon atmosphere).

- Heterocyclic substituents (e.g., benzoxazole) are synthesized via nucleophilic substitution or coupling reactions.

Biological Activity

1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula , featuring a piperidine ring substituted with a formyl and methoxybenzyl group. Understanding its structure is crucial for elucidating its biological mechanisms.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : It has been noted for potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Some studies indicate that it could offer protective effects against neurodegenerative conditions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the formyl group may enhance its reactivity with nucleophiles, facilitating interactions with biomolecules.

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell types, indicating significant anticancer potential (Table 1).

- Anti-inflammatory Effects : In an animal model of inflammation, treatment with this compound resulted in a marked reduction in paw edema compared to controls, suggesting effective anti-inflammatory action (Table 2).

- Neuroprotective Effects : In vitro assays showed that the compound could reduce oxidative stress markers in neuronal cells, hinting at its potential for neuroprotection (Table 3).

Data Tables

| Biological Activity | IC50/Effect | Cell Line/Model |

|---|---|---|

| Anticancer | 10 - 30 µM | Various cancer lines |

| Anti-inflammatory | Significant reduction in edema | Carrageenan-induced model |

| Neuroprotective | Reduction in oxidative stress markers | Neuronal cell cultures |

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Variations in substituents on the piperidine ring have been shown to affect biological activity significantly. For instance, modifications that enhance lipophilicity tend to improve cellular uptake and bioavailability.

Q & A

Basic: What synthetic methods are recommended for preparing 1-(5-formyl-2-methoxybenzyl)piperidine-4-carboxamide and its analogs?

A general synthesis involves coupling a piperidine-4-carboxylic acid derivative with a substituted benzylamine. For example:

Activate the carboxylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous methanol.

Add the benzylamine derivative (e.g., 5-formyl-2-methoxybenzylamine) and stir overnight.

Purify via liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization (ethanol or iPr₂O).

Yields vary (39–71%) depending on substituent steric/electronic effects .

Basic: What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the formyl and methoxy groups on the benzyl moiety.

- IR spectroscopy : Identify carbonyl stretches (amide ~1650 cm⁻¹, formyl ~1700 cm⁻¹).

- Elemental analysis : Validate purity (>95%) and stoichiometry.

- Melting point : Monitor batch consistency (e.g., 130–140°C range) .

Advanced: How do structural modifications impact biological activity in related piperidine-4-carboxamides?

- Substituent position : Electron-withdrawing groups (e.g., fluoro) on the benzyl ring enhance target binding in T-type Ca²⁺ channel inhibitors (IC₅₀ improvements of 2–5×).

- Alkyl chain length : Branched alkyl groups at the benzylic position increase metabolic stability (e.g., ethyl vs. methyl).

- Piperidine conformation : Chair vs. boat conformations influence scaffold rigidity and selectivity .

Advanced: What computational strategies are used to predict target interactions for this compound?

- Molecular docking : Screen against viral proteases (e.g., SARS-CoV-2 PLpro) using AutoDock Vina.

- MD simulations : Assess binding stability (50–100 ns trajectories) with AMBER or GROMACS.

- Pharmacophore modeling : Map essential interactions (e.g., formyl group H-bonding with catalytic cysteine) .

Advanced: How can researchers address low yields in amide coupling steps?

- Optimize coupling agents : Replace EDCI/HOBt with T3P (propylphosphonic anhydride) for moisture-tolerant reactions.

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. overnight).

- Protect reactive groups : Temporarily mask the formyl group with acetal protection to prevent side reactions .

Advanced: Why might in vitro activity data contradict in vivo results for this compound?

- Solubility limitations : The formyl group may reduce water solubility, limiting bioavailability. Use prodrug strategies (e.g., esterification).

- Metabolic instability : Piperidine N-dealkylation or amide hydrolysis can occur. Introduce fluorine substituents to block CYP450 metabolism .

Advanced: How to design analogs to improve selectivity for neurological vs. antiviral targets?

- Bioisosteric replacement : Swap the formyl group with a nitrile (-CN) to reduce off-target binding.

- Stereochemical control : Synthesize enantiopure analogs (e.g., (R)- vs. (S)-configurations) to exploit chiral binding pockets.

- Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography of target-ligand complexes .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

- Standardize assays : Use identical buffer conditions (e.g., pH 6.5 ammonium acetate) and enzyme sources.

- Control for aggregation : Include detergents (0.01% Tween-20) to prevent false positives.

- Validate with orthogonal assays : Compare fluorescence-based and radiometric readouts .

Advanced: What factorial design approaches optimize reaction conditions for scale-up?

- Full factorial design : Test variables (temperature, solvent ratio, catalyst loading) in a 2³ design to identify interactions.

- Response surface methodology (RSM) : Model yield as a function of EDCI concentration and reaction time.

- Taguchi methods : Prioritize robustness over maximal yield for industrial translation .

Advanced: How to address crystallography challenges for piperidine derivatives?

- Cocrystallization agents : Use dibenzoyltartaric acid to induce crystal formation in flexible piperidine rings.

- Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts.

- Halogen substitution : Introduce bromine at the methoxy position to enhance heavy-atom contrast .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.